molecular formula C9H7ClS B6229860 4-(chloromethyl)-1-benzothiophene CAS No. 143798-72-5

4-(chloromethyl)-1-benzothiophene

Cat. No.: B6229860
CAS No.: 143798-72-5
M. Wt: 182.7
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Chloromethyl)-1-benzothiophene (CAS 143798-72-5) is a valuable benzothiophene derivative serving as a versatile synthetic intermediate in organic chemistry and drug discovery research. This compound, with the molecular formula C 9 H 7 ClS and a molecular weight of 182.67 g/mol, features a reactive chloromethyl group, making it an ideal building block for further functionalization and the construction of more complex molecular architectures . The benzothiophene scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a broad spectrum of biological activities, including antimicrobial, anti-cancer, anti-inflammatory, and antioxidant properties . The structural similarity of the benzothiophene core to active pharmaceutical compounds makes it a crucial precursor in the development of new lead molecules . Notably, closely related compounds, such as 4-Chloro-1-benzothiophene, play an indispensable role as intermediates in the synthesis of modern pharmaceuticals like Brexpiprazole, an atypical antipsychotic agent . The reactivity of the chloromethyl group allows researchers to easily link the benzothiophene moiety to other pharmacophores or create combinatorial libraries for biological screening. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

143798-72-5

Molecular Formula

C9H7ClS

Molecular Weight

182.7

Purity

95

Origin of Product

United States

Synthetic Methodologies for 4 Chloromethyl 1 Benzothiophene

Classical and Established Synthetic Routes

Traditional synthetic approaches to 4-(chloromethyl)-1-benzothiophene typically rely on the sequential construction and functionalization of the benzothiophene (B83047) ring system. These methods, while established, often involve multiple steps and may require harsh reaction conditions.

Preparative Strategies from Precursor Compounds

A common and logical strategy for the synthesis of this compound involves the conversion of a pre-functionalized precursor, namely 4-(hydroxymethyl)-1-benzothiophene. This approach separates the synthesis of the benzothiophene core from the introduction of the reactive chloromethyl group.

The synthesis of the key precursor, 4-hydroxy-1-benzothiophene, has been reported through methods such as the cyclocarbonylation of specific ortho-substituted phenyl derivatives. google.com This 4-hydroxy intermediate can then potentially be converted to 4-(hydroxymethyl)-1-benzothiophene, although specific high-yield methods for this transformation are not extensively documented in readily available literature.

Once 4-(hydroxymethyl)-1-benzothiophene is obtained, its conversion to the target compound, this compound, can be achieved through established chlorination methods. A well-known procedure for converting a benzylic alcohol to a benzyl (B1604629) chloride involves the use of a chlorinating agent such as thionyl chloride (SOCl₂). This reaction is analogous to the reported synthesis of 3-chloromethyl-7-methyl-benzothiophene (B8335409) from 3-hydroxymethyl-7-methyl-benzo[b]thiophene. prepchem.com In a typical procedure, the hydroxymethyl compound is dissolved in a suitable solvent, like ether, and treated with thionyl chloride at room temperature. prepchem.com The reaction mixture is then worked up to isolate the crude chloromethyl derivative.

Table 1: Conversion of Hydroxymethyl to Chloromethyl Group

Reactant Reagent Solvent Conditions Product

Intramolecular Cyclization Approaches

Intramolecular cyclization reactions are fundamental to the formation of the benzothiophene ring system. These methods typically involve the formation of a carbon-sulfur bond to close the thiophene (B33073) ring onto the benzene (B151609) ring. While many cyclization strategies lead to substitution at the 2- and 3-positions of the benzothiophene core, specific methods yielding 4-substituted derivatives are less common but conceptually feasible. tandfonline.comnih.gov

One potential, though not explicitly detailed for this specific compound, intramolecular cyclization approach could involve a starting material appropriately substituted to direct cyclization and leave a functional group handle at the 4-position. For instance, a suitably substituted o-vinylphenyl sulfide (B99878) derivative could theoretically be designed to cyclize and form a 4-substituted benzothiophene. However, the synthesis of such specific precursors can be complex.

Recent research has explored transition-metal-free intramolecular cyclization of 1,3-diynes to access benzo[b]chalcogenophenes fused to other heterocycles, showcasing the potential of cyclization strategies for complex fused systems. rsc.org

Selective Halogenation Procedures

Direct chloromethylation of the parent 1-benzothiophene at the 4-position is a challenging transformation due to the preferential reactivity of other positions on the heterocyclic ring. Electrophilic substitution reactions on benzothiophene typically occur at the 3-position, and to a lesser extent, the 2-position. nih.gov

An alternative to direct chloromethylation is the halogenation of a precursor such as 4-methyl-1-benzothiophene. The benzylic methyl group could then be selectively halogenated to the chloromethyl group. However, the synthesis of 4-methyl-1-benzothiophene itself is not straightforward.

Research on the electrophilic substitution of 4-hydroxybenzo[b]thiophene has shown that bromination can occur at the 5- and 7-positions, and nitration yields a mixture of 5- and 7-nitro compounds, highlighting the difficulty of direct functionalization at the 4-position even with a directing group present. rsc.org

Modern and Sustainable Synthetic Innovations

In recent years, a significant focus in chemical synthesis has been the development of more sustainable and efficient methods, often guided by the principles of green chemistry and the use of catalysis.

Principles of Green Chemistry in Synthesis Optimization

The principles of green chemistry aim to reduce the environmental impact of chemical processes. mdpi.com In the context of synthesizing this compound, these principles can be applied by:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives. For example, exploring water or bio-based solvents and avoiding toxic chlorinating agents where possible.

Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste. organic-chemistry.org

An example of a greener approach in benzothiophene synthesis is the use of iodine-catalyzed cascade reactions of substituted thiophenols with alkynes under metal- and solvent-free conditions. organic-chemistry.org Another approach involves the electrochemical synthesis of sulfonated benzothiophenes, which avoids the use of harsh oxidants. organic-chemistry.org

Catalysis-Driven Synthetic Protocols

Catalysis offers powerful tools for developing more efficient and selective synthetic methods. In the synthesis of benzothiophene derivatives, catalytic C-H activation has emerged as a promising strategy for direct functionalization, potentially offering a more direct route to 4-substituted products. nih.govresearchgate.netmanchester.ac.uknih.govresearchgate.net

While C-H functionalization at the C2 and C3 positions of benzothiophene is more established, recent research has shown progress in directing reactions to the C4 position. A notable metal-free method involves the activation of benzothiophenes as their S-oxides, which then undergo C-H/C-H coupling with phenols to yield C4-arylated products. nih.govresearchgate.netmanchester.ac.uknih.govresearchgate.net Although this method introduces an aryl group, it demonstrates the feasibility of selective C4 functionalization, which could potentially be adapted for the introduction of other groups. This protocol is significant as it operates without a directing group or a metal catalyst, making it compatible with sensitive functionalities. nih.govresearchgate.netmanchester.ac.uknih.govresearchgate.net

Palladium-catalyzed cross-coupling reactions are also widely used for the synthesis of substituted benzothiophenes. google.com For instance, a palladium-catalyzed carbonylative approach has been reported for the synthesis of benzothiophene-3-carboxylic esters. rsc.org While not directly applicable to the synthesis of this compound, these catalytic methods showcase the potential for developing novel, efficient routes to functionalized benzothiophenes.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
1-benzothiophene
4-(hydroxymethyl)-1-benzothiophene
4-hydroxy-1-benzothiophene
3-chloromethyl-7-methyl-benzothiophene
3-hydroxymethyl-7-methyl-benzo[b]thiophene
4-methyl-1-benzothiophene
5-bromo-4-methylsulphonyloxybenzo[b]thiophen
5,7-dibromo-compound
5-nitro-compound
7-nitro-compound
5,7-dinitro-compound
C4-arylbenzothiophenes
benzothiophene-3-carboxylic esters
Thionyl chloride

Reaction Engineering and Process Optimization

Optimizing the synthesis of this compound requires a systematic approach to reaction engineering, focusing on maximizing product yield and purity while ensuring process efficiency.

Maximizing the yield of this compound primarily involves controlling the stoichiometry of the reactants and minimizing side reactions. When using thionyl chloride to convert 4-(hydroxymethyl)-1-benzothiophene, a slight excess of the chlorinating agent is typically used to ensure complete conversion of the starting material. However, a large excess can lead to the formation of undesired byproducts.

Key strategies for yield maximization include:

Stoichiometric Control: Precisely controlling the molar ratio of the chlorinating agent to the alcohol is critical. An optimal ratio ensures full conversion without promoting side reactions.

Temperature Management: Maintaining a stable, optimized temperature prevents the degradation of the starting material and product. Overheating can lead to polymerization or the formation of colored impurities.

Byproduct Removal: The reaction generates two equivalents of HCl for every mole of alcohol reacted with thionyl chloride. In a batch process, the inclusion of a non-nucleophilic base can scavenge this HCl, driving the reaction to completion. In a flow process, the continuous removal of gaseous HCl can similarly shift the equilibrium.

Solvent Selection: The choice of an inert, anhydrous solvent (e.g., dichloromethane (B109758), toluene, or 1,4-dioxane) is crucial to prevent hydrolysis of the chlorinating agent and the product.

Table 1: Hypothetical Yield Maximization Data

Experiment IDMolar Ratio (SOCl₂:Substrate)Temperature (°C)Reaction Time (h)Yield (%)
11.1 : 125485
21.5 : 125492
32.0 : 125493 (impurity increase)
41.5 : 140295
51.5 : 160288 (degradation observed)

Achieving high purity for this compound requires a carefully designed workup and purification sequence. The crude product is often contaminated with unreacted starting materials, excess chlorinating agent, and various byproducts.

The isolation and purification process typically involves the following steps:

Quenching: The reaction mixture is carefully added to a cold, weak base solution (e.g., saturated sodium bicarbonate) or ice water to neutralize excess thionyl chloride and acidic byproducts.

Extraction: The aqueous mixture is extracted with a water-immiscible organic solvent, such as dichloromethane or ethyl acetate, to move the desired product into the organic phase.

Washing: The organic layer is washed sequentially with water and brine (saturated NaCl solution) to remove residual water-soluble impurities and inorganic salts.

Drying and Concentration: The organic phase is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude product.

Final Purification: High purity is typically achieved through recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica (B1680970) gel.

Table 2: Purification Protocol Summary

StepReagent/MethodPurpose
1. QuenchingIce-cold NaHCO₃ (aq)Neutralize excess SOCl₂ and HCl.
2. ExtractionDichloromethaneIsolate product from the aqueous phase.
3. WashingBrine SolutionRemove residual water and water-soluble impurities.
4. DryingAnhydrous MgSO₄Remove dissolved water from the organic phase.
5. PurificationRecrystallization/ChromatographyRemove organic impurities and isolate the pure product.

A comprehensive understanding of how different parameters affect the reaction is crucial for robust process optimization. Design of Experiments (DoE) is a powerful methodology for systematically studying the effects of multiple variables simultaneously. mdpi.com For the continuous flow synthesis of this compound, key parameters to investigate include temperature, residence time, and reagent concentration.

The study would involve systematically varying these parameters and measuring the impact on critical quality attributes such as yield and purity. In-line analytical tools, such as FT-IR or Raman spectroscopy, can provide real-time data on reaction conversion, enabling rapid optimization. acs.org For example, monitoring the disappearance of the O-H stretch from the starting material and the appearance of the C-Cl stretch of the product provides immediate feedback on reaction kinetics. acs.org

The relationship between parameters is often complex. For instance, increasing the temperature will increase the reaction rate, allowing for a shorter residence time. However, it may also increase the rate of side reactions, leading to lower purity. A DoE approach allows for the mapping of this operational space to find the optimal conditions that provide the best balance of yield, purity, and throughput.

Table 3: Example of a Parameter-Dependent Study (Continuous Flow)

Temperature (°C)Residence Time (min)Reagent Conc. (M)Yield (%)Purity (%)Byproduct Formation (%)
40100.588982
60100.596946
4050.575991
6050.592955
507.51.095919

Chemical Reactivity and Transformative Chemistry of 4 Chloromethyl 1 Benzothiophene

Nucleophilic Displacement Reactions at the Chloromethyl Moiety

The chlorine atom in the chloromethyl group of 4-(chloromethyl)-1-benzothiophene is susceptible to nucleophilic attack, facilitating the formation of new carbon-heteroatom and carbon-carbon bonds. This reactivity is central to the utility of this compound as a building block in organic synthesis.

Substitution with Nitrogen-Based Nucleophiles

Primary and secondary amines readily displace the chloride in this compound to afford the corresponding 4-(aminomethyl)-1-benzothiophene derivatives. These reactions are typically carried out in the presence of a base to neutralize the hydrogen chloride generated. The resulting amino compounds are valuable intermediates for the synthesis of a wide range of biologically active molecules.

Table 1: Examples of Nucleophilic Substitution with Nitrogen-Based Nucleophiles

NucleophileReagentSolventProductApproximate Yield (%)
Primary Amine (e.g., Aniline)Aniline, K₂CO₃AcetonitrileN-((1-Benzothiophen-4-yl)methyl)aniline85-95%
Secondary Amine (e.g., Piperidine)Piperidine, Et₃NDichloromethane (B109758)4-(Piperidin-1-ylmethyl)-1-benzothiophene90-98%

Note: The data in this table are illustrative and based on analogous reactions with similar chloromethylated aromatic compounds. Specific yields may vary depending on the exact reaction conditions.

Oxygen-Based Nucleophile Interactions

Alcohols and phenols, in the presence of a base, can act as oxygen nucleophiles, leading to the formation of ether derivatives. For instance, the reaction with sodium methoxide (B1231860) would yield 4-(methoxymethyl)-1-benzothiophene, while reaction with sodium phenoxide would produce 4-(phenoxymethyl)-1-benzothiophene. These etherification reactions expand the diversity of functional groups that can be introduced at the 4-position.

Table 2: Examples of Nucleophilic Substitution with Oxygen-Based Nucleophiles

NucleophileReagentSolventProductApproximate Yield (%)
MethanolSodium MethoxideMethanol4-(Methoxymethyl)-1-benzothiophene80-90%
PhenolSodium PhenoxideAcetone4-(Phenoxymethyl)-1-benzothiophene75-85%

Note: The data in this table are illustrative and based on analogous reactions with similar chloromethylated aromatic compounds. Specific yields may vary depending on the exact reaction conditions.

Sulfur-Based Nucleophile Interactions

Thiols and their corresponding thiolates are potent nucleophiles that react efficiently with this compound to form thioethers. These reactions are typically fast and proceed in high yield, providing a straightforward route to sulfur-containing derivatives of benzothiophene (B83047).

Table 3: Examples of Nucleophilic Substitution with Sulfur-Based Nucleophiles

NucleophileReagentSolventProductApproximate Yield (%)
ThiophenolSodium ThiophenolateEthanol4-((Phenylthio)methyl)-1-benzothiophene90-98%
EthanethiolSodium EthanethiolateDimethylformamide4-((Ethylthio)methyl)-1-benzothiophene88-95%

Note: The data in this table are illustrative and based on analogous reactions with similar chloromethylated aromatic compounds. Specific yields may vary depending on the exact reaction conditions.

Carbon-Based Nucleophile Interactions

Carbanions, such as those derived from active methylene (B1212753) compounds like diethyl malonate and ethyl acetoacetate, can be alkylated with this compound. These reactions, often carried out under phase-transfer catalysis or in the presence of a strong base, are fundamental for carbon-carbon bond formation and the elaboration of more complex molecular architectures. Furthermore, this compound can act as an alkylating agent in Friedel-Crafts reactions with electron-rich aromatic compounds.

Table 4: Examples of Nucleophilic Substitution with Carbon-Based Nucleophiles

NucleophileReagentSolventProductApproximate Yield (%)
Diethyl MalonateSodium Ethoxide, EthanolEthanolDiethyl 2-((1-benzothiophen-4-yl)methyl)malonate70-80%
Benzene (B151609)AlCl₃Benzene4-Benzyl-1-benzothiophene60-70%

Note: The data in this table are illustrative and based on analogous reactions with similar chloromethylated aromatic compounds. Specific yields may vary depending on the exact reaction conditions.

Electrophilic Aromatic Substitution on the Benzothiophene Ring System

The benzothiophene ring is an aromatic system that can undergo electrophilic substitution. The position of substitution is influenced by the inherent reactivity of the benzothiophene nucleus and the directing effects of substituents.

Nitration Reactions

The nitration of benzothiophene itself typically yields 3-nitrobenzo[b]thiophene (B90674) as the major product. However, the presence of a substituent on the benzene ring, such as the chloromethyl group at the 4-position, can influence the regioselectivity of the reaction.

The chloromethyl group is weakly deactivating through its inductive effect but can also be considered an ortho-, para-director due to hyperconjugation. stackexchange.com Therefore, nitration of this compound is expected to be a complex reaction. The electrophile (nitronium ion, NO₂⁺) can attack either the thiophene (B33073) ring or the substituted benzene ring.

Attack on the thiophene ring would likely favor the 3-position, which is electronically favored for electrophilic substitution in the benzothiophene system. Attack on the benzene ring would be directed by the chloromethyl group. Due to steric hindrance from the peri-position (the sulfur-containing ring), substitution at the 5-position (ortho to the chloromethyl group) might be disfavored. Therefore, nitration on the benzene ring would likely occur at the 7-position (para to the chloromethyl group) and possibly the 5-position to a lesser extent.

Table 5: Predicted Products of Nitration of this compound

ReagentConditionsPredicted Major Product(s)
HNO₃/H₂SO₄0-25 °CMixture of 3-nitro-4-(chloromethyl)-1-benzothiophene and 7-nitro-4-(chloromethyl)-1-benzothiophene
HNO₃/Ac₂O0-10 °CMixture of 3-nitro-4-(chloromethyl)-1-benzothiophene and 7-nitro-4-(chloromethyl)-1-benzothiophene

Note: The information in this table is based on theoretical predictions derived from the known reactivity of benzothiophene and the directing effects of the chloromethyl group. Experimental verification is required to confirm the product distribution.

Halogenation of the Aromatic Ring

Electrophilic aromatic halogenation is a fundamental reaction for functionalizing aromatic rings by introducing halogen atoms (Cl, Br, I). This transformation typically proceeds in the presence of a halogen source and a Lewis acid catalyst, which activates the halogen to make it a more potent electrophile. The regioselectivity of the reaction on a substituted benzothiophene ring is dictated by the electronic and steric effects of the existing substituents.

Despite a comprehensive review of scientific literature, specific research findings detailing the halogenation of the aromatic ring of this compound could not be located. Therefore, experimental data regarding reaction conditions, regioselectivity, and yields for this specific transformation are not available.

Table 1: Halogenation of the Aromatic Ring of this compound

Halogenating AgentCatalystSolventTemperature (°C)Product(s)Yield (%)Reference
Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableN/A

Friedel-Crafts Acylations/Alkylations

The Friedel-Crafts reactions are a set of reactions developed to attach substituents to an aromatic ring. Friedel-Crafts alkylation involves the alkylation of an aromatic ring with an alkyl halide using a strong Lewis acid catalyst. Friedel-Crafts acylation is the acylation of aromatic rings with an acyl halide or anhydride, also using a Lewis acid catalyst. These reactions are pivotal for the synthesis of alkylated and acylated aromatic compounds. For benzothiophene systems, these reactions can sometimes be complicated by issues of regioselectivity and substrate deactivation or rearrangement mdpi.com.

Specific studies and detailed research findings on the Friedel-Crafts acylation or alkylation of the benzothiophene ring in this compound have not been reported in the reviewed literature. Consequently, there is no available data on the specific conditions, catalysts, or products for this reaction.

Table 2: Friedel-Crafts Acylations/Alkylations of this compound

Reagent (Alkylating/Acylating)CatalystSolventTemperature (°C)Product(s)Yield (%)Reference
Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableN/A

Transition Metal-Catalyzed Cross-Coupling Reactions Involving the Chloromethyl Group

The chloromethyl group at the 4-position of the benzothiophene core is a benzylic halide. Benzylic halides are known to participate in various transition metal-catalyzed cross-coupling reactions, acting as electrophilic partners. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. While typically used for coupling aryl or vinyl halides, the reaction scope has been extended to include benzylic halides nih.gov. This allows for the formation of diarylmethane structures or other alkyl-aryl bonds.

A detailed search of chemical databases and scientific literature did not yield specific examples of this compound being used as a substrate in a palladium-catalyzed Suzuki-Miyaura coupling reaction. Therefore, no experimental data can be presented.

Table 3: Palladium-Catalyzed Suzuki-Miyaura Coupling of this compound

Boronic Acid/EsterPalladium CatalystLigandBaseSolventProduct(s)Yield (%)Reference
Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableN/A

Sonogashira Coupling with Terminal Alkynes

The Sonogashira reaction is a cross-coupling reaction used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper co-catalyst organic-chemistry.orgnih.govyoutube.com. The reaction mechanism typically involves the oxidative addition of the C(sp2)-X bond to the palladium(0) center, making it generally unsuitable for benzylic halides like a chloromethyl group under standard conditions.

No published research could be found describing the use of this compound in a Sonogashira coupling reaction.

Table 4: Sonogashira Coupling of this compound with Terminal Alkynes

Terminal AlkynePalladium CatalystCo-catalystBaseSolventProduct(s)Yield (%)Reference
Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableN/A

Heck Reaction with Alkenes

The Heck reaction, or Mizoroki-Heck reaction, is the chemical reaction of an unsaturated halide (or triflate) with an alkene in the presence of a base and a palladium catalyst to form a substituted alkene mdpi.com. The scope of the Heck reaction includes benzylic halides, which can couple with alkenes to form new carbon-carbon bonds, extending the carbon chain.

Despite the known reactivity of benzylic chlorides in Heck reactions, there are no specific documented instances of this compound being utilized as the electrophile in such a transformation in the available literature.

Table 5: Heck Reaction of this compound with Alkenes

AlkenePalladium CatalystLigandBaseSolventProduct(s)Yield (%)Reference
Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableN/A

Buchwald-Hartwig Amination Analogs

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds via the reaction of amines with aryl halides or triflates. The reaction is a premier method for constructing aryl amines. The standard reaction mechanism involves the coupling of an C(sp2)-X bond and is generally not applied to benzylic halides like the chloromethyl group for C-N bond formation, for which nucleophilic substitution is the more classical pathway.

No research findings describing a Buchwald-Hartwig-type amination with this compound could be identified in the scientific literature.

Table 6: Buchwald-Hartwig Amination Analogs with this compound

AminePalladium CatalystLigandBaseSolventProduct(s)Yield (%)Reference
Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableN/A

Reduction Reactions of the Chloromethyl Group

The chloromethyl group of this compound can be readily reduced to a methyl group, yielding 4-methyl-1-benzothiophene. This transformation is typically achieved through catalytic hydrogenation or with chemical reducing agents.

Catalytic hydrogenation offers a clean and efficient method for this reduction. The reaction involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C). The process typically requires elevated pressure and temperature to proceed effectively. For instance, the hydrogenation of benzothiophene derivatives can be carried out at pressures around 5 MPa and temperatures ranging from 433 to 473 K. researchgate.net While specific conditions for this compound are not extensively documented, analogous reactions suggest that complete conversion to 4-methyl-1-benzothiophene is achievable under these conditions.

Alternatively, chemical reducing agents like lithium aluminum hydride (LiAlH₄) can be employed. LiAlH₄ is a powerful reducing agent capable of reducing a wide range of functional groups, including alkyl halides. The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). While direct experimental data for the LiAlH₄ reduction of this compound is scarce, the reduction of similar benzylic halides is a well-established transformation.

Table 1: Reduction of this compound

Reagent/CatalystSolventProduct
H₂/Pd-CCyclohexane4-methyl-1-benzothiophene
LiAlH₄Diethyl ether or THF4-methyl-1-benzothiophene

Oxidation Reactions

The chloromethyl group at the 4-position of the benzothiophene ring is susceptible to oxidation, providing access to valuable derivatives such as 1-benzothiophene-4-carbaldehyde and 1-benzothiophene-4-carboxylic acid.

The oxidation to the corresponding aldehyde can be achieved through various methods, including the Sommelet reaction. This reaction involves the conversion of the benzylic halide to a quaternary ammonium (B1175870) salt, followed by treatment with hexamethylenetetramine. Subsequent hydrolysis yields the desired aldehyde.

A more direct oxidation of the chloromethyl group to a carboxylic acid can be accomplished using strong oxidizing agents. Potassium permanganate (B83412) (KMnO₄) is a classic reagent for the oxidation of alkyl groups attached to aromatic rings to carboxylic acids. The reaction is typically carried out in an aqueous solution, often under basic conditions, followed by acidification to isolate the carboxylic acid. It is important to note that the benzothiophene ring itself can be susceptible to oxidation, particularly at the sulfur atom, under harsh oxidative conditions. mdpi.comresearchgate.net Therefore, careful control of the reaction conditions is crucial to achieve selective oxidation of the chloromethyl group.

Table 2: Oxidation of this compound

ReagentProduct
1. Hexamethylenetetramine, 2. H₂O1-benzothiophene-4-carbaldehyde
KMnO₄, H₂O, base, then H₃O⁺1-benzothiophene-4-carboxylic acid

Rearrangement Pathways

The structure of this compound allows for the exploration of interesting rearrangement reactions, most notably the Sommelet-Hauser rearrangement. wikipedia.orgdalalinstitute.comyoutube.com This rearrangement provides a route to introduce a methyl group at the position ortho to the original chloromethyl substituent.

The Sommelet-Hauser rearrangement proceeds through a specific sequence of reactions. First, this compound is reacted with a tertiary amine, such as trimethylamine, to form the corresponding quaternary ammonium salt. This salt is then treated with a strong base, typically sodium amide (NaNH₂), in liquid ammonia (B1221849) or an inert solvent. wikipedia.org The base abstracts a proton from a methyl group of the quaternary ammonium salt, generating a nitrogen ylide. This ylide then undergoes a dalalinstitute.comorganic-chemistry.org-sigmatropic rearrangement, followed by tautomerization to yield the final product, which in this case would be 5-methyl-4-(dimethylaminomethyl)-1-benzothiophene.

This rearrangement offers a powerful method for the functionalization of the benzothiophene core at a position that is not readily accessible through direct electrophilic substitution.

Derivatization Strategies and Synthesis of Advanced Chemical Architectures from 4 Chloromethyl 1 Benzothiophene

Construction of Novel Benzothiophene (B83047) Congeners

The development of novel benzothiophene congeners from 4-(chloromethyl)-1-benzothiophene is primarily achieved through nucleophilic substitution reactions at the chloromethyl position. This reactive site allows for the introduction of a wide range of functional groups and molecular fragments, leading to the generation of new derivatives with modified electronic and steric properties.

A common strategy involves the displacement of the chloride ion by various nucleophiles. For instance, reaction with primary or secondary amines affords the corresponding 4-(aminomethyl)-1-benzothiophene derivatives. Similarly, treatment with alkoxides or phenoxides yields 4-(alkoxymethyl)- or 4-(aryloxymethyl)-1-benzothiophene ethers, while reaction with thiols or thiolates produces 4-(thioalkyl)- or 4-(thioaryl)-1-benzothiophene sulfides.

The introduction of carbon-based nucleophiles is another effective method for elaborating the benzothiophene core. For example, reaction with cyanide ions provides 4-(cyanomethyl)-1-benzothiophene, a versatile intermediate that can be further transformed into carboxylic acids, amines, or other functional groups. Furthermore, the use of organometallic reagents, such as Grignard reagents, allows for the formation of new carbon-carbon bonds, leading to homologated side chains at the 4-position.

Design and Synthesis of Polyfunctionalized Benzothiophene Derivatives

The strategic functionalization of this compound enables the synthesis of polyfunctionalized derivatives, where multiple reactive sites are incorporated into the benzothiophene scaffold. This approach is crucial for creating molecules with tailored properties for various applications, including materials science and medicinal chemistry.

Heteroatom-Functionalized Structures (N, O, S)

The chloromethyl group serves as a convenient anchor point for introducing nitrogen, oxygen, and sulfur functionalities. Nucleophilic substitution reactions with a diverse array of heteroatomic nucleophiles are commonly employed.

Nitrogen Functionalization: The reaction of this compound with various nitrogen-containing nucleophiles, such as primary and secondary amines, azides, and heterocyclic amines, leads to the formation of a wide range of N-functionalized benzothiophene derivatives. For instance, the synthesis of 4-(azidomethyl)-1-benzothiophene provides a precursor for the introduction of an amino group via reduction or for the construction of triazole rings through click chemistry.

Oxygen Functionalization: O-functionalized derivatives are readily accessible through the reaction with oxygen-based nucleophiles. Alkoxides, phenoxides, and carboxylates can displace the chloride to form ethers and esters, respectively. These reactions are often carried out under basic conditions to generate the nucleophile in situ.

Sulfur Functionalization: The introduction of sulfur-containing moieties can be achieved by reacting this compound with thiols, thiophenols, or other sulfur nucleophiles. This leads to the formation of thioethers, which can be further oxidized to sulfoxides and sulfones, thereby modulating the electronic properties of the benzothiophene system.

Carbon-Chain Elongation and Cyclization

The carbon framework of this compound can be extended and elaborated through various carbon-carbon bond-forming reactions. These strategies are fundamental for building more complex molecular architectures.

One common approach for carbon-chain elongation is the Wittig reaction. nih.govchemspider.comwikipedia.orgyoutube.comnih.gov Conversion of this compound to the corresponding phosphonium (B103445) salt, followed by reaction with an aldehyde or ketone, yields an alkene with an extended carbon chain at the 4-position. Another important reaction is the conversion of the chloromethyl group to a cyanomethyl group, which can then be hydrolyzed to afford 4-(benzothienyl)acetic acid, a valuable intermediate for further derivatization.

The elongated chains can subsequently undergo intramolecular cyclization reactions to form new rings fused to the benzothiophene core. For instance, a derivative with a suitably placed nucleophile on the extended chain can cyclize onto the benzothiophene ring or an appended functional group, leading to the formation of polycyclic systems.

Formation of Fused and Bridged Ring Systems

The strategic derivatization of this compound provides precursors for the construction of more complex, multi-cyclic systems. These fused and bridged ring systems are of significant interest due to their unique three-dimensional structures and potential biological activities.

The synthesis of fused ring systems often involves intramolecular cyclization reactions of appropriately functionalized derivatives of this compound. For example, a derivative containing a reactive group on a side chain can be induced to cyclize onto the benzothiophene nucleus, forming a new ring. A notable example is the synthesis of thieno[3,2-c]quinolines, where a nitrogen-containing side chain at the 4-position undergoes cyclization to form a new heterocyclic ring fused to the benzothiophene core. nih.govslideshare.netnih.gov

The construction of bridged ring systems from this compound is a more complex endeavor that typically requires multi-step synthetic sequences. These strategies often involve the initial formation of a macrocyclic precursor derived from this compound, which then undergoes a transannular ring-closing reaction to form the bridged architecture.

Application as a Precursor for Complex Organic Scaffolds

The versatility of this compound as a synthetic intermediate extends to its use as a precursor for complex organic scaffolds, which are core structures that can be further elaborated to generate libraries of compounds for various screening purposes.

Scaffolds for Synthetic Exploration in Medicinal Chemistry Analogues

In medicinal chemistry, the benzothiophene moiety is recognized as a privileged scaffold, appearing in a number of biologically active compounds. nih.govrsc.orgacs.orgnih.gov The ability to functionalize the 4-position of the benzothiophene ring system using this compound provides a powerful tool for the synthesis of analogues of known drugs and for the exploration of new pharmacophores.

By introducing various substituents at the 4-position, medicinal chemists can systematically probe the structure-activity relationships (SAR) of a particular class of compounds. This allows for the optimization of properties such as potency, selectivity, and pharmacokinetic profiles. The diverse range of chemical transformations that can be performed on the chloromethyl group enables the creation of a wide array of derivatives for biological evaluation.

Below is a table summarizing some of the key derivatization strategies starting from this compound and the resulting compound classes.

Starting MaterialReagent/Reaction TypeProduct Class
This compoundPrimary/Secondary Amines4-(Aminomethyl)-1-benzothiophenes
This compoundAlkoxides/Phenoxides4-(Alkoxymethyl/Aryloxymethyl)-1-benzothiophenes
This compoundThiols/Thiolates4-(Thioalkyl/Thioaryl)-1-benzothiophenes
This compoundCyanide4-(Cyanomethyl)-1-benzothiophene
This compoundTriphenylphosphine, then Aldehyde/Ketone (Wittig)4-Alkenyl-1-benzothiophenes
This compoundMulti-step synthesis and cyclizationFused/Bridged Ring Systems

Scaffolds for Agrochemical Active Ingredient Analogues

The benzothiophene nucleus is a recognized pharmacophore in medicinal chemistry and has also demonstrated significant potential in the agrochemical sector. While direct derivatization of this compound for the synthesis of commercial agrochemicals is not extensively documented in publicly available research, the fungicidal activity of various benzothiophene derivatives highlights the potential of this scaffold for the development of new crop protection agents.

The chloromethyl group in this compound serves as a reactive handle for the introduction of various functional groups, enabling the synthesis of a diverse library of analogues for biological screening. For instance, the synthesis of benzothiophene-substituted oxime ether strobilurins has been reported to yield compounds with significant fungicidal activities. This class of fungicides acts by inhibiting mitochondrial respiration in fungi. Although not originating directly from this compound, these structures demonstrate the utility of the benzothiophene moiety as a key component in designing new fungicidal agents.

Furthermore, research into (benzo[b]thienyl)methyl ethers has revealed potent antimycotic activity. These findings suggest that the derivatization of this compound to form ether, amine, or other linkages with known toxophores could lead to the discovery of novel and effective agrochemical active ingredients. The exploration of structure-activity relationships (SAR) within series of such derivatives would be a critical step in optimizing their biological efficacy.

Table 1: Fungicidal Activity of Selected Benzothiophene Derivatives

Compound/Derivative ClassTarget FungiActivity/Observations
Benzothiophene-substituted oxime ether strobilurinsVarious plant pathogenic fungiGood to excellent fungicidal activities reported.
(Benzo[b]thienyl)methyl ethers of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)-ethanolFungiPotent antimycotic activity observed.

This table is illustrative and based on the general fungicidal potential of the benzothiophene scaffold. Specific activity data for derivatives of this compound would require dedicated synthesis and testing.

Scaffolds for Organic Materials Science Applications

In the realm of organic materials science, this compound and its derivatives are valuable precursors for the synthesis of advanced functional materials, particularly organic semiconductors. The benzothiophene core provides a rigid and planar structure with favorable electronic properties for charge transport, making it an excellent building block for materials used in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs).

A prominent class of materials derived from benzothiophene are the nih.govbenzothieno[3,2-b] nih.govbenzothiophenes (BTBTs). These molecules consist of a fused thiophene (B33073) and benzothiophene ring system, creating an extended π-conjugated core that facilitates efficient charge transport. The synthesis of functionalized BTBTs can be achieved through multi-step reaction sequences where substituted benzothiophenes, potentially derived from this compound, are key intermediates. The ability to introduce various substituents onto the BTBT core allows for the fine-tuning of their electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, as well as their solid-state packing, which are crucial for device performance.

The derivatization of the benzothiophene scaffold allows for the development of solution-processable organic semiconductors, which is a significant advantage for large-area and low-cost manufacturing of electronic devices. For example, the introduction of long alkyl chains can enhance solubility and promote desirable molecular ordering in thin films. The versatility of the benzothiophene core enables the creation of a wide array of materials with tailored properties for specific applications in organic electronics.

Table 2: Properties of Selected Benzothiophene-Based Organic Semiconductor Materials

Material ClassExample DerivativeKey PropertiesPotential Application
nih.govBenzothieno[3,2-b] nih.govbenzothiophene (BTBT)Dialkylated BTBTsHigh charge carrier mobility, good thermal stability, and air stability.Organic Field-Effect Transistors (OFETs)
Fused Benzothiophene Derivatives-Tunable electronic properties through substitution.Organic Photovoltaics (OPVs), OLEDs
Benzothiophene-containing Conjugated Polymers-Solution processability, broad absorption spectra.Flexible electronics, sensors

This table summarizes the general properties and applications of classes of materials derived from the benzothiophene scaffold. Specific performance metrics vary depending on the exact molecular structure and device architecture.

Advanced Spectroscopic and Structural Characterization Techniques for 4 Chloromethyl 1 Benzothiophene and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural analysis of organic molecules, offering precise information about the chemical environment of individual atoms. For 4-(chloromethyl)-1-benzothiophene, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments provides a complete picture of its molecular structure.

Proton (¹H) and Carbon (¹³C) NMR Chemical Shift Analysis

The ¹H and ¹³C NMR spectra of this compound are predicted to show distinct signals corresponding to each unique proton and carbon atom in the molecule. The chemical shifts are influenced by the electron density around the nucleus, which is affected by the aromatic rings, the sulfur heteroatom, and the electron-withdrawing chloromethyl group.

Proton (¹H) NMR: The aromatic region of the ¹H NMR spectrum is expected to display a complex pattern of signals for the protons on the benzene (B151609) and thiophene (B33073) rings. The protons H-7, H-5, and H-6 on the benzene ring will likely appear as a complex multiplet, while the protons on the thiophene ring, H-2 and H-3, will typically appear as doublets due to their coupling. The methylene (B1212753) protons of the chloromethyl group (CH₂) are expected to appear as a singlet in the range of 4.5-5.0 ppm, shifted downfield due to the deshielding effect of the adjacent chlorine atom and the aromatic ring.

Carbon (¹³C) NMR: The ¹³C NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in this compound. The quaternary carbons, particularly those bonded to the sulfur atom (C-7a) and the chloromethyl group (C-4), will have characteristic chemical shifts. The chloromethyl carbon (CH₂Cl) is anticipated to resonate at approximately 45-50 ppm. The chemical shifts of the aromatic carbons are influenced by their position relative to the sulfur atom and the substituent.

Predicted NMR Data for this compound:

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H-27.4-7.6 (d)-
H-37.2-7.4 (d)-
H-57.3-7.5 (m)-
H-67.3-7.5 (m)-
H-77.8-8.0 (d)-
CH₂4.7-4.9 (s)-
C-2-124-126
C-3-122-124
C-3a-139-141
C-4-135-137
C-5-123-125
C-6-124-126
C-7-122-124
C-7a-139-141
CH₂Cl-45-50

Note: Predicted values are based on the analysis of benzothiophene (B83047) and related substituted compounds. Actual experimental values may vary. d = doublet, s = singlet, m = multiplet.

Two-Dimensional (2D) NMR Correlation Spectroscopy (COSY, HSQC, HMBC)

2D NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei. science.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent aromatic protons (e.g., H-5 with H-6, H-6 with H-7) and between the thiophene protons (H-2 with H-3), confirming their connectivity within the ring systems. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum maps direct one-bond correlations between protons and the carbons they are attached to. sdsu.edu This is instrumental in assigning the ¹³C signals for all protonated carbons (C-2, C-3, C-5, C-6, C-7, and the CH₂ group).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy detects longer-range (typically 2-3 bonds) correlations between protons and carbons. sdsu.edu This technique is vital for identifying and assigning quaternary carbons and piecing together the entire molecular skeleton. For instance, correlations would be expected from the methylene protons (CH₂) to C-4, C-3a, and C-5, confirming the position of the chloromethyl substituent.

Solid-State NMR Applications

Solid-state NMR (ssNMR) provides valuable structural information for materials in their solid form, which can be crucial for derivatives of this compound that are crystalline or amorphous solids. wikipedia.orgemory.edu Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by these interactions, offering insights into the local environment and packing of molecules. wikipedia.org

Applications for this compound and its derivatives include:

Polymorph Characterization: ssNMR can distinguish between different crystalline forms (polymorphs) of a compound, as the distinct packing arrangements lead to different chemical shifts and relaxation times.

Analysis of Amorphous Solids: For non-crystalline derivatives, ssNMR can provide information on the local structure and molecular mobility.

Intermolecular Interaction Studies: Techniques like Rotational Echo Double Resonance (REDOR) can be used to measure internuclear distances, providing information on how molecules are arranged and interact with each other in the solid state. wikipedia.org This is particularly useful in studying drug-polymer dispersions or co-crystals. rsc.org

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

Electron Ionization (EI) and Electrospray Ionization (ESI) Mass Spectrometry

The choice of ionization technique is critical and depends on the nature of the analyte and the desired information.

Electron Ionization (EI): EI is a "hard" ionization technique that uses high-energy electrons to ionize the sample, often leading to extensive and reproducible fragmentation. massbank.eunih.govmassbank.eunist.govnist.gov This fragmentation is highly useful for structural elucidation, creating a characteristic "fingerprint" for the molecule. For this compound, the molecular ion (M⁺˙) would be observed, along with numerous fragment ions.

Electrospray Ionization (ESI): ESI is a "soft" ionization technique that is ideal for analyzing more polar or thermally labile derivatives. It typically produces protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. nih.gov This is particularly advantageous for confirming the molecular weight of synthesized derivatives. High-resolution ESI-MS is commonly used to determine the accurate mass and, consequently, the elemental formula of a compound. nih.gov

Fragmentation Pathway Elucidation and High-Resolution Mass Measurement

The fragmentation pattern observed in an EI mass spectrum provides a roadmap to the molecule's structure. For this compound, the fragmentation is expected to be initiated by cleavage of the weak C-Cl or C-C bond of the chloromethyl group.

A plausible fragmentation pathway would be:

Alpha-cleavage: Loss of a chlorine radical (•Cl) from the molecular ion to form a stable benzothienylmethyl cation (m/z 147). This is often a favored pathway for benzylic halides.

Loss of HCl: Elimination of a neutral HCl molecule to form a radical cation at m/z 146.

Loss of the Chloromethyl Group: Cleavage of the bond between the aromatic ring and the chloromethyl group, leading to the formation of a benzothiophene radical cation (m/z 133/134) and a chloromethyl radical.

Tropylium Ion Formation: A characteristic fragmentation of benzyl-type compounds is the formation of the tropylium ion (C₇H₇⁺) at m/z 91, although in this heterocyclic system, the formation of a benzothiopyrylium ion might be more likely. nih.govresearchgate.net

Ring Fragmentation: The benzothiophene ring itself can fragment, typically by losing acetylene (C₂H₂) or carbon monosulfide (CS), leading to smaller fragment ions. researchgate.netnih.gov

Plausible EI-MS Fragmentation of this compound:

m/z Proposed Fragment Proposed Loss from Parent Ion (m/z 182/184)
182/184[C₉H₇ClS]⁺˙ (Molecular Ion)-
147[C₉H₇S]⁺•Cl
133[C₈H₅S]⁺•CH₂Cl
103[C₇H₃S]⁺•Cl, C₂H₂
91[C₇H₇]⁺C₂H₂SCl

Note: The presence of chlorine will result in a characteristic M/M+2 isotopic pattern with a ratio of approximately 3:1.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements (typically to within 5 ppm), which allows for the unambiguous determination of a molecule's elemental composition. mdpi.comresearchgate.net For example, HRMS can differentiate between ions with the same nominal mass but different elemental formulas. This is critical for confirming the identity of the molecular ion and each fragment ion in the mass spectrum of this compound and its derivatives, thereby validating the proposed fragmentation pathways. nih.gov

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for the elucidation of molecular structures by probing the vibrational modes of molecules. For this compound, these techniques provide valuable insights into the characteristic vibrations of its functional groups and can aid in conformational analysis. Due to a lack of publicly available experimental vibrational spectra for this compound, the following analysis is based on the known spectra of the parent compound, benzo[b]thiophene, and established characteristic frequencies for relevant functional groups from other molecules.

Characteristic Functional Group Vibrations

The vibrational spectrum of this compound is expected to be a composite of the vibrations of the benzothiophene core and the chloromethyl substituent.

The benzothiophene ring vibrations include:

Aromatic C-H stretching: These vibrations typically appear in the region of 3100-3000 cm⁻¹ theaic.orgvscht.czopenstax.org. For benzo[b]thiophene, these bands are observed in its infrared spectrum. nist.gov

Aromatic C=C stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic system are expected in the 1600-1450 cm⁻¹ range openstax.org.

C-S stretching: The vibration of the carbon-sulfur bond in the thiophene ring is generally observed in the 840-600 cm⁻¹ region researchgate.net.

Ring breathing modes: These are collective vibrations of the entire ring system and can be found in the fingerprint region of the spectrum.

C-H out-of-plane bending (γCH): These strong absorptions, found between 900 and 690 cm⁻¹, are often diagnostic of the substitution pattern on the benzene ring openstax.org.

The chloromethyl group (-CH₂Cl) introduces its own set of characteristic vibrations:

C-H stretching: The asymmetric and symmetric stretching vibrations of the methylene (-CH₂) group are anticipated to occur around 2960 cm⁻¹ and 2870 cm⁻¹, respectively uomustansiriyah.edu.iq.

CH₂ scissoring (bending): This deformation mode typically appears near 1465 cm⁻¹ uomustansiriyah.edu.iq.

C-Cl stretching: The carbon-chlorine stretching vibration is expected in the 800-700 cm⁻¹ range for simple organic chlorides theaic.org.

The table below summarizes the expected characteristic vibrational frequencies for this compound based on data from benzo[b]thiophene and general group frequencies.

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹)
Aromatic C-H StretchBenzothiophene Ring3100 - 3000
Aliphatic C-H Stretch-CH₂Cl2960 / 2870
Aromatic C=C StretchBenzothiophene Ring1600 - 1450
CH₂ Scissoring-CH₂Cl~1465
C-S StretchThiophene Ring840 - 600
C-Cl Stretch-CH₂Cl800 - 700
C-H Out-of-Plane BendBenzothiophene Ring900 - 690

Note: This table presents expected values and the actual experimental values may vary.

Conformational Analysis via Vibrational Modes

Vibrational spectroscopy can be employed to study the conformational isomers (rotamers) that may arise from the rotation of the chloromethyl group around the C4-C(H₂) bond. Different spatial orientations of the C-Cl bond with respect to the benzothiophene ring can lead to distinct vibrational frequencies, particularly for the C-Cl stretching and CH₂ rocking/twisting modes.

In principle, by comparing experimental spectra with theoretical calculations for different conformers, it is possible to determine the most stable conformation in the solid state or in solution. Low-temperature IR or Raman spectroscopy can sometimes resolve the vibrational bands of individual conformers. However, without specific experimental or computational studies on this compound, a detailed conformational analysis is not possible.

Electronic Spectroscopy (UV-Vis and Fluorescence)

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) absorption and fluorescence spectroscopy, provides information about the electronic transitions within a molecule.

Absorption and Emission Properties

The electronic spectrum of this compound is expected to be dominated by the π → π* transitions of the benzothiophene chromophore. The parent benzo[b]thiophene exhibits characteristic absorption bands in the UV region. Compared to benzene and thiophene, benzothiophene has more favorable features for fluorescence, being significantly more emissive researchgate.net.

The chloromethyl group at the 4-position is not expected to significantly alter the nature of the electronic transitions but may act as an auxochrome, potentially causing small shifts in the absorption and emission maxima (λmax) compared to the unsubstituted benzothiophene. These shifts, known as batochromic (red shift) or hypsochromic (blue shift), would depend on the electronic interaction of the chloromethyl group with the aromatic system. Generally, alkyl and haloalkyl groups have a minor effect on the position of the main absorption bands of aromatic compounds nist.gov.

While specific experimental data for this compound is not available, the table below presents the absorption and emission data for benzo[b]thiophene and a related derivative to provide a comparative context.

Compound Solvent λabs (nm) λem (nm)
Benzo[b]thiopheneHexane~297, 288, 258~330, 345
DibenzothiopheneCyclohexane~325, 312, 290-

Data for Benzo[b]thiophene is inferred from graphical data researchgate.net. Data for Dibenzothiophene is from the NIST Chemistry WebBook nist.gov. λabs refers to the absorption maximum, and λem refers to the emission maximum.

The fluorescence quantum yield and lifetime are also important parameters that characterize the emission properties. For related polycyclic aromatic sulfur heterocycles, efficient intersystem crossing to the triplet state is often observed, which can influence the fluorescence intensity researchgate.net.

Single Crystal X-ray Diffraction (SCXRD)

Single Crystal X-ray Diffraction (SCXRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing detailed information on molecular geometry, bond lengths, bond angles, and intermolecular interactions.

Determination of Molecular Geometry and Bond Parameters

As of the current date, the crystal structure of this compound has not been reported in the Cambridge Structural Database (CSD) or other publicly accessible crystallographic databases. Therefore, a direct analysis of its molecular geometry and bond parameters from experimental data is not possible.

However, the structure of the parent compound, benzo[b]thiophene, has been determined by X-ray diffraction nih.gov. This provides an accurate model for the core benzothiophene ring system. The benzothiophene moiety is planar, as expected for an aromatic system nih.gov.

The expected bond lengths and angles for the chloromethyl substituent can be estimated from standard values observed in other crystal structures containing this group. The C-C bond between the aromatic ring and the methylene carbon would be a typical sp²-sp³ single bond, and the C-Cl and C-H bond lengths would be within the expected ranges.

The table below presents the crystallographic data for benzo[b]thiophene for reference.

Parameter Benzo[b]thiophene
Crystal System Orthorhombic
Space Group Pnma
a (Å) 7.7245
b (Å) 14.8852
c (Å) 5.7824
α (°) 90
β (°) 90
γ (°) 90
Z 4

Data obtained from the Crystallography Open Database (COD) entry for benzo[b]thiophene nih.gov.

Intermolecular Interactions and Crystal Packing Analysis

The presence of the benzothiophene core, a planar aromatic system, suggests that π-π stacking interactions are likely to play a significant role in the crystal packing. These interactions arise from the attractive, non-covalent forces between aromatic rings. In many benzothiophene derivatives, a herringbone packing motif is observed, which maximizes favorable π-π interactions while minimizing steric repulsion. This arrangement involves a T-shaped orientation of adjacent aromatic systems.

The chloromethyl substituent at the 4-position introduces the possibility of several other key intermolecular interactions. The chlorine atom can act as a halogen bond donor, forming halogen bonds with electron-rich atoms such as the sulfur atom of a neighboring benzothiophene ring or even the π-system of an adjacent aromatic ring. Halogen bonding is a highly directional and specific interaction that can significantly influence the crystal packing.

The interplay of these various intermolecular forces—π-π stacking, halogen bonding, and C-H···π/S interactions—is expected to result in a densely packed and stable crystal structure for this compound. The specific geometry and relative orientation of the molecules will be a fine balance between these attractive interactions and the steric demands of the substituents.

To provide a quantitative perspective, the following table summarizes typical distances and geometries for various intermolecular interactions observed in the crystal structures of related benzothiophene derivatives. It is important to note that these are representative values and the actual parameters for this compound would require experimental determination.

Interaction TypeDonor-AcceptorTypical Distance (Å)Typical Angle (°)
π-π StackingCentroid-Centroid3.5 - 4.0-
Halogen BondingC-Cl···S3.0 - 3.5160 - 180
C-H···πC-H···Centroid2.5 - 3.0120 - 160
C-H···SC-H···S2.8 - 3.2130 - 170

Based on the analysis of related structures, a herringbone packing motif is a highly probable arrangement for this compound. In this motif, the benzothiophene cores of adjacent molecules are arranged in a "T-shape" or edge-to-face manner. This arrangement allows for the optimization of C-H···π interactions between the hydrogen atoms of one molecule and the π-face of its neighbor. The chloromethyl groups would likely be oriented to participate in halogen bonding and other weak hydrogen bonds, further stabilizing the three-dimensional network.

The following table outlines the key characteristics of the predicted herringbone packing motif for this compound.

Packing FeatureDescription
Dominant Interactionπ-π stacking and C-H···π interactions
Molecular OrientationEdge-to-face arrangement of benzothiophene rings
Role of SubstituentThe chloromethyl group likely engages in directional halogen bonding and C-H···S/π interactions, influencing the overall packing.
Expected Crystal SystemLikely to be a centrosymmetric space group such as P2₁/c or P-1, which are common for organic molecules.

Computational and Theoretical Investigations of 4 Chloromethyl 1 Benzothiophene Chemistry

Quantum Chemical Calculations

Quantum chemical calculations provide invaluable insights into the intrinsic properties of molecules. By solving the Schrödinger equation for a given molecular system, we can obtain detailed information about its electronic structure, which in turn governs its reactivity and physical properties. For 4-(chloromethyl)-1-benzothiophene, these calculations can elucidate the influence of the chloromethyl substituent on the benzothiophene (B83047) core.

Electronic Structure and Charge Distribution Analysis

The electronic structure of this compound is fundamentally that of a benzothiophene molecule perturbed by a chloromethyl group. The benzothiophene core is an aromatic system with delocalized π-electrons across the bicyclic structure. The sulfur atom, with its lone pairs, participates in this delocalization, influencing the electron density distribution.

The introduction of the -CH₂Cl group at the 4-position significantly alters the electronic landscape. The chloromethyl group is generally considered to be electron-withdrawing due to the inductive effect of the electronegative chlorine atom. This effect would lead to a polarization of the C-Cl bond, creating a partial positive charge on the methylene (B1212753) carbon and a partial negative charge on the chlorine atom. This, in turn, can influence the charge distribution within the benzothiophene ring system.

Molecular Orbital Analysis (HOMO-LUMO Gaps, Orbital Energies)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and its electronic excitation properties.

For the parent benzothiophene molecule, computational studies have established the energies of its frontier orbitals. acs.org The introduction of a chloromethyl group at the 4-position is expected to influence these energies. The electron-withdrawing nature of the chloromethyl group would likely lead to a stabilization (lowering of energy) of both the HOMO and LUMO. However, the effect on the HOMO-LUMO gap is less straightforward to predict without specific calculations. Typically, electron-withdrawing substituents can lead to a narrowing of the HOMO-LUMO gap, which would imply increased reactivity.

ParameterBenzothiophene (Calculated, eV) acs.orgThis compound (Predicted)
HOMO Energy -8.5 to -9.0Expected to be lower than benzothiophene
LUMO Energy -0.5 to -1.0Expected to be lower than benzothiophene
HOMO-LUMO Gap 8.0 to 8.5Potentially smaller than benzothiophene

Note: The values for this compound are predictive and based on general trends observed for substituted aromatic compounds.

Electrostatic Potential Surface (ESP) Mapping

An Electrostatic Potential (ESP) map is a valuable visualization tool that illustrates the charge distribution on the surface of a molecule. researchgate.net It maps the electrostatic potential experienced by a positive test charge, with different colors representing regions of varying potential. Typically, red indicates regions of negative potential (electron-rich), while blue signifies areas of positive potential (electron-poor). Green usually represents neutral or weakly polarized regions.

Reaction Mechanism Exploration using Computational Models

Transition State Characterization

A transition state represents the highest energy point along a reaction coordinate and is a critical concept in chemical kinetics. ucsb.edu Characterizing the geometry and energy of a transition state allows for the calculation of the activation energy, which is a key determinant of the reaction rate. For reactions involving this compound, computational methods can be employed to locate and characterize the relevant transition states.

A prominent reaction of this compound is nucleophilic substitution at the benzylic carbon. In such a reaction, a nucleophile attacks the carbon atom of the chloromethyl group, displacing the chloride ion. A computational study of this process would involve modeling the approach of the nucleophile to the substrate and calculating the energy profile of the reaction. The transition state would feature a partially formed bond between the nucleophile and the carbon atom, and a partially broken C-Cl bond. Its geometry would reveal the degree of bond formation and breaking at the saddle point of the potential energy surface.

Reaction Coordinate Analysis

A reaction coordinate is a parameter that represents the progress of a reaction from reactants to products. By plotting the energy of the system as a function of the reaction coordinate, we obtain a reaction profile. This profile provides a visual representation of the energy changes that occur during the reaction, including the activation energies and the energies of any intermediates.

For the nucleophilic substitution of this compound, the reaction coordinate could be defined as the change in the distance between the incoming nucleophile and the benzylic carbon, or as a combination of bond-forming and bond-breaking distances. A detailed analysis of the reaction coordinate would reveal the energetic barriers that must be overcome for the reaction to proceed. It could also help to distinguish between different possible mechanisms, such as a concerted Sₙ2-type mechanism or a stepwise mechanism involving a carbocation intermediate. Such computational insights are invaluable for predicting the reactivity of this compound and for designing new synthetic methodologies.

Conformational Analysis and Energy Landscapes

The conformational flexibility of this compound is primarily dictated by the rotation of the chloromethyl group relative to the benzothiophene ring. Theoretical calculations, often employing density functional theory (DFT) methods, are instrumental in mapping the potential energy surface associated with this rotation. These calculations help identify the most stable conformers and the energy barriers that separate them.

The energy landscape of substituted benzothiophenes is a complex terrain influenced by the interplay of steric and electronic effects. acs.org For this compound, the rotation around the C4-CH2Cl bond is the principal degree of freedom. Computational studies can predict the relative energies of various rotational isomers (rotamers). The most stable conformation is typically one where steric hindrance between the chloromethyl group and the adjacent hydrogen atom on the benzene (B151609) ring is minimized.

For instance, a flattened sofa conformation is often preferred for phosphorus-containing heterorings with planar fragments. researchgate.net While not directly analogous, this highlights how computational methods can determine preferred geometries in heterocyclic systems. The energy landscape would reveal the global minimum energy conformation, corresponding to the most populated conformer at thermal equilibrium, as well as local minima and the transition states that connect them. The relative energy differences between these conformers and the heights of the rotational barriers provide insight into the molecule's dynamic behavior in solution.

It is important to note that the substitution pattern and the nature of functional groups significantly impact the excited-state behavior and reactivity of heteroarenes, defining a complex reactivity landscape. acs.org

Prediction and Interpretation of Spectroscopic Data

Computational chemistry offers powerful tools for predicting and interpreting the spectroscopic properties of molecules like this compound, providing a crucial link between molecular structure and experimental data.

Quantum chemical calculations, particularly using DFT methods with appropriate basis sets, can predict the ¹H and ¹³C NMR chemical shifts of this compound with a high degree of accuracy. researchgate.netnih.gov These predictions are invaluable for assigning experimental spectra, especially for complex molecules where signals may overlap.

The process typically involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. These shielding values are then converted to chemical shifts by referencing them against a standard, commonly tetramethylsilane (B1202638) (TMS). libretexts.org The accuracy of these predictions can be enhanced by considering solvent effects through models like the Polarizable Continuum Model (PCM). nih.gov

For this compound, theoretical calculations would predict distinct chemical shifts for the protons and carbons of the benzothiophene core and the chloromethyl group. For example, the protons of the chloromethyl group (CH₂Cl) are expected to appear in a specific region of the ¹H NMR spectrum, influenced by the electronegativity of the chlorine atom and the aromatic ring. libretexts.org Similarly, the ¹³C NMR spectrum would show characteristic shifts for the carbon atoms of the benzothiophene skeleton and the chloromethyl carbon.

Discrepancies between calculated and experimental shifts can point to specific structural features or intermolecular interactions not accounted for in the theoretical model. nih.gov For instance, a study on benzothienoquinoline heterohelicenes revealed that systematically large deviations between theoretical and experimental NMR data could be attributed to the stereoelectronic effects of the thienoquinoline moiety. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
H (on CH₂)~4.8-
C (CH₂)-~45
Aromatic H7.2 - 8.0-
Aromatic C-120 - 140

Note: These are approximate values and can vary based on the computational method and solvent.

Theoretical vibrational frequency calculations are essential for interpreting infrared (IR) and Raman spectra. esisresearch.orgnih.gov By calculating the harmonic vibrational frequencies, researchers can assign the observed spectral bands to specific molecular motions, such as stretching, bending, and torsional modes. esisresearch.orgnih.gov

For this compound, computational models can predict the frequencies and intensities of vibrations associated with the benzothiophene ring, the C-S bond, the C-H bonds, and the chloromethyl group. For example, the C-Cl stretching vibration is expected to appear in a characteristic region of the IR spectrum. scirp.org The calculated vibrational modes can be visualized to understand the nature of the atomic displacements for each frequency.

Scaling factors are often applied to the calculated harmonic frequencies to improve agreement with experimental data, which are inherently anharmonic. nih.gov The combination of experimental and theoretical vibrational spectroscopy provides a robust method for structural elucidation. researchgate.net For instance, studies on similar heterocyclic systems have successfully used DFT calculations to assign vibrational modes. esisresearch.orgresearchgate.net

Table 2: Key Calculated Vibrational Frequencies for this compound

Vibrational ModeCalculated Frequency (cm⁻¹)
Aromatic C-H Stretch3050 - 3150
CH₂ Stretch (asymmetric)~2980
CH₂ Stretch (symmetric)~2900
Aromatic C=C Stretch1400 - 1600
C-Cl Stretch650 - 850

Note: These are approximate frequency ranges and the exact values depend on the level of theory and basis set used in the calculations.

Future Research Directions and Unaddressed Challenges in 4 Chloromethyl 1 Benzothiophene Chemistry

Innovations in Environmentally Benign Synthesis

The traditional synthesis of benzothiophene (B83047) derivatives often involves multi-step procedures and the use of harsh reagents or metal catalysts. nih.gov The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. Future research in the synthesis of 4-(chloromethyl)-1-benzothiophene is expected to focus on green chemistry principles to minimize waste, reduce energy consumption, and avoid the use of toxic substances.

Promising avenues for innovation include:

Metal-Free C-H Functionalization: Recent breakthroughs in metal-free C-H functionalization offer a direct and atom-economical approach to constructing the benzothiophene core. nih.gov An unprecedented method for the formation of benzothiophenes involves a twofold vicinal C-H functionalization of arenes, proceeding through an interrupted Pummerer reaction, a nih.govnih.gov-sigmatropic rearrangement, and a cyclization sequence. nih.gov This strategy, if adapted for the synthesis of 4-substituted benzothiophenes, could provide a more sustainable route to this compound.

Electrochemical Synthesis: Electrochemical methods are gaining traction as a green alternative to traditional synthesis. nih.gov An efficient electrochemical approach for the synthesis of C-3-sulfonated benzothiophenes from 2-alkynylthioanisoles under oxidant- and catalyst-free conditions has been demonstrated. organic-chemistry.org Exploring similar electrochemical cyclizations could lead to a cleaner synthesis of the this compound scaffold.

Visible-Light-Promoted Reactions: Photocatalysis using visible light is a rapidly developing field in organic synthesis. A practical synthesis of benzothiophenes via the visible-light-promoted cyclization of disulfides and alkynes has been reported. rsc.org The application of such photoredox catalysis could enable the synthesis of this compound under mild and environmentally friendly conditions.

Discovery of Unprecedented Reactivity Patterns

The reactivity of this compound is largely dictated by the interplay between the benzothiophene nucleus and the chloromethyl substituent. While the chloromethyl group is a classic electrophilic handle for nucleophilic substitution, the full scope of its reactivity in this specific molecular context remains to be explored.

Future research should aim to uncover novel reactivity patterns, including:

Nucleophilic Substitution Reactions: The benzylic chloride in this compound is susceptible to nucleophilic attack. While this is an expected reaction, a systematic study with a wide range of nucleophiles (N, O, S, C-based) is lacking. Such studies could lead to a diverse library of 4-substituted benzothiophene derivatives with potential applications in various fields. Kinetic studies of similar reactions, such as the nucleophilic substitution of α-chloroacetanilides with benzylamines, have revealed stepwise mechanisms with rate-limiting expulsion of the chloride leaving group from a zwitterionic tetrahedral intermediate. nih.gov Understanding the mechanistic details for this compound is crucial for optimizing reaction conditions and predicting outcomes.

Palladium-Catalyzed Cross-Coupling Reactions: The chloromethyl group can potentially participate in palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. researchgate.netyoutube.com While aryl chlorides are common substrates, the reactivity of a benzylic chloride attached to a benzothiophene ring in reactions like Suzuki, Heck, and Sonogashira couplings is an area ripe for investigation. nih.govresearchgate.netdntb.gov.ua Success in this area would open up new avenues for constructing complex molecules containing the 4-benzothienylmethyl moiety.

Domino and Cascade Reactions: The dual functionality of this compound makes it an ideal candidate for domino and cascade reactions. For instance, a reaction could be initiated at the chloromethyl group, followed by a subsequent transformation involving the benzothiophene ring. The synthesis of functionalized benzothiophenes through domino reaction protocols has been shown to be an efficient way to build molecular complexity. nih.gov

Exploration of Advanced Applications in Organic Materials Science

Benzothiophene derivatives, particularly those based on the nih.govbenzothieno[3,2-b] nih.govbenzothiophene (BTBT) core, have shown exceptional promise as organic semiconductors in applications like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). nih.govrsc.orgpkusz.edu.cnsoton.ac.ukresearchgate.net The introduction of a reactive handle like the chloromethyl group at the 4-position of 1-benzothiophene provides a strategic entry point for the synthesis of novel organic materials with tailored properties.

Future research in this area should focus on:

Synthesis of Novel Organic Semiconductors: this compound can serve as a key building block for new organic semiconductors. The chloromethyl group can be converted to a variety of other functional groups, allowing for the fine-tuning of the electronic and self-assembly properties of the resulting materials. For example, it could be used to attach solubilizing alkyl chains or electron-withdrawing/donating groups to modulate the HOMO/LUMO energy levels.

Development of Functional Polymers: The chloromethyl group makes this compound a suitable monomer for polymerization reactions. researchgate.netasianpubs.org Copolymers of 4-chloromethyl styrene (B11656) have been functionalized through nucleophilic substitution of the benzylic chlorine. asianpubs.org Similarly, polymers incorporating the this compound unit could be synthesized and subsequently post-functionalized to create materials with specific optical or electronic properties. A facile approach for the preparation of poly(benzothiophene-alt-maleic anhydride) microspheres has been reported, highlighting the potential of benzothiophene as a monomer. rsc.org

Host Materials for Organic Light-Emitting Diodes (OLEDs): Benzothiophene derivatives have been investigated as host materials for phosphorescent OLEDs. The wide bandgap and high triplet energy of the benzothiophene core make it suitable for hosting blue phosphorescent emitters. This compound could be a precursor to novel host materials with improved charge transport and film-forming properties.

Development of Highly Selective and Stereoselective Transformations

The creation of chiral molecules with high enantiomeric purity is a central theme in modern organic synthesis, particularly for applications in medicine and materials science. The development of selective and stereoselective transformations starting from this compound is a significant, yet largely unaddressed, challenge.

Future research should pursue:

Regioselective Functionalization: While the chloromethyl group is the most reactive site for many transformations, achieving high regioselectivity in reactions that could also involve the benzothiophene ring is crucial. Understanding the factors that govern the selectivity of, for example, electrophilic substitution on 4-substituted benzothiophenes is essential for predictable synthesis.

Stereoselective Nucleophilic Substitution: The development of catalytic asymmetric methods for the nucleophilic substitution of the chloromethyl group would provide access to a wide range of enantioenriched 4-substituted benzothiophene derivatives. This could involve the use of chiral catalysts or chiral auxiliaries.

Synthesis of Chiral Ligands: The benzothiophene scaffold can be incorporated into chiral ligands for asymmetric catalysis. mdpi.com this compound could serve as a starting material for the synthesis of novel chiral ligands where the stereogenic center is introduced via transformation of the chloromethyl group.

Integration with Automated Synthesis and Machine Learning Approaches

The fields of automated synthesis and machine learning are poised to revolutionize chemical research by accelerating the discovery and optimization of new reactions and materials.

The integration of these approaches into the study of this compound chemistry presents exciting opportunities:

Automated Reaction Optimization: Automated flow chemistry platforms can be used to rapidly screen a wide range of reaction conditions (e.g., catalysts, solvents, temperatures) for transformations involving this compound. This would significantly accelerate the discovery of optimal conditions for known reactions and the identification of novel reactivity.

Machine Learning for Reaction Prediction: Machine learning models can be trained on existing reaction data to predict the outcomes of new reactions. nih.govresearchgate.netarxiv.orgarxiv.org Such models could be used to predict the regioselectivity and stereoselectivity of transformations of this compound, guiding experimental efforts towards the most promising synthetic routes. As more data on the reactivity of this compound becomes available, the accuracy of these predictions will improve.

De Novo Design of Functional Molecules: Machine learning algorithms can be used to design new molecules with desired properties. By combining a model that predicts the properties of benzothiophene derivatives with an automated synthesis platform, it would be possible to create a closed-loop system for the discovery of new functional materials based on the this compound scaffold.

Q & A

Q. What are the standard synthetic routes for preparing 4-(chloromethyl)-1-benzothiophene, and what critical parameters influence yield and purity?

  • Methodological Answer : While direct synthesis data for this compound is limited, analogous chloromethyl-substituted heterocycles (e.g., thiazoles, benzothiophenes) suggest two primary routes:
  • Friedel-Crafts Alkylation : Reacting 1-benzothiophene with chloromethylating agents (e.g., chloromethyl methyl ether) in the presence of Lewis acids (e.g., AlCl₃) under anhydrous conditions. Temperature control (0–25°C) is critical to avoid over-alkylation .
  • Post-Functionalization : Chlorination of pre-synthesized benzothiophene derivatives (e.g., hydroxymethyl intermediates) using SOCl₂ or PCl₃. Reaction time and stoichiometry must be optimized to minimize side products like disubstituted derivatives .
    Purity is enhanced via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol.

Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign signals for the chloromethyl (–CH₂Cl) group (~δ 4.5–5.0 ppm in ¹H NMR; δ 40–45 ppm in ¹³C NMR) and aromatic protons (δ 7.0–8.5 ppm). Coupling patterns distinguish substitution positions .
  • Mass Spectrometry (EI/ESI) : Molecular ion peaks (e.g., [M]⁺ at m/z 182 for C₉H₇ClS) and fragmentation patterns confirm the structure.
  • X-Ray Crystallography : Resolves bond lengths/angles (e.g., C–Cl bond ~1.79 Å) and confirms regiochemistry. Single-crystal studies require slow evaporation from dichloromethane/hexane mixtures .

Advanced Research Questions

Q. How does the reactivity of the chloromethyl group in this compound compare to other benzothiophene derivatives under nucleophilic substitution conditions?

  • Methodological Answer : The chloromethyl group’s reactivity is influenced by steric and electronic factors:
  • Steric Effects : Bulky substituents adjacent to the chloromethyl group (e.g., phenyl rings in 2-phenyl-1,3-thiazoles) reduce SN₂ reactivity, favoring elimination pathways .
  • Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethyl) on the benzothiophene ring enhance electrophilicity, accelerating substitution with amines or thiols. Kinetic studies (e.g., in DMF at 60°C) quantify rate constants for comparative analysis .
    Control experiments with 3-(chloromethyl)-1-benzothiophene () can benchmark regiochemical differences.

Q. What strategies are recommended for resolving contradictions in spectroscopic data when analyzing substituted benzothiophene derivatives?

  • Methodological Answer : Contradictions (e.g., ambiguous NOESY correlations or unexpected coupling constants) require multi-technique validation:
  • 2D NMR (HSQC, HMBC) : Maps long-range couplings to confirm connectivity. For example, HMBC correlations between the chloromethyl proton and aromatic carbons verify substitution position .
  • Computational Chemistry : DFT calculations (e.g., B3LYP/6-31G*) predict NMR shifts and optimize geometry, cross-referenced with experimental data .
  • Single-Crystal XRD : Definitive structural assignment, as demonstrated for related benzothiazine derivatives .

Q. How can this compound be utilized as a precursor in the synthesis of bioactive molecules?

  • Methodological Answer : The chloromethyl group serves as a versatile handle for functionalization:
  • Drug Scaffolds : Coupling with heterocyclic amines (e.g., piperazine) via nucleophilic substitution generates potential kinase inhibitors. Reaction optimization (e.g., K₂CO₃ in acetonitrile, 80°C) ensures high yields .
  • Fluorescent Probes : Suzuki-Miyaura cross-coupling with boronic acids introduces π-extended systems for optical studies. Pd(PPh₃)₄ catalysis in THF/H₂O is effective .
  • Polymer Chemistry : Radical-initiated polymerization with styrene derivatives creates sulfur-containing copolymers for materials science applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.